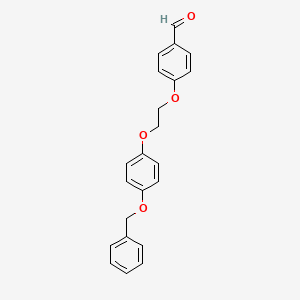

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde

Description

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde (CAS: 1256355-37-9) is a benzaldehyde derivative characterized by a benzyloxy-substituted phenoxyethoxy chain. Its molecular formula is C₂₂H₂₀O₄ (average mass: 348.39 g/mol), featuring a central ethoxy linker bridging two aromatic rings: one substituted with a benzyloxy group and the other with a formyl group . This compound is synthesized through multi-step reactions involving etherification and formylation, as evidenced in cardanol-based porphyrin hybrid studies . Its structural complexity and bifunctional groups (aldehyde and ether) make it valuable in organic synthesis, particularly in photocatalysis and polymer chemistry .

Properties

IUPAC Name |

4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-16-18-6-8-20(9-7-18)24-14-15-25-21-10-12-22(13-11-21)26-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWAXMHWUNJGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594781 | |

| Record name | 4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-87-1 | |

| Record name | 4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde typically involves multiple steps:

Formation of Benzyloxyphenol: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

Etherification: Benzyloxyphenol is then reacted with 2-bromoethanol under basic conditions to form 2-(4-(benzyloxy)phenoxy)ethanol.

Aldehyde Formation: The final step involves the oxidation of 2-(4-(benzyloxy)phenoxy)ethanol to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzoic acid.

Reduction: 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, such as enzymes or receptors, influencing specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde with structurally analogous benzaldehyde derivatives, highlighting key differences in substituents, linker length, and applications:

Structural and Functional Differences

Substituent Effects :

- The benzyloxy group in the target compound provides steric bulk and electron-donating properties, enhancing stability in oxidative environments . In contrast, chloro and methyl groups (CAS 921630-61-7) introduce electron-withdrawing and donating effects, respectively, altering reactivity in electrophilic substitutions .

- Pyridinyl substituents (e.g., 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde) enable metal coordination, making them suitable for catalytic applications .

Linker Length and Flexibility: Ethoxy vs. Polyether Chains (e.g., 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde) extend conjugation, facilitating macrocycle formation via [2+2] condensations .

Applications :

- Photocatalysis : Compounds with aliphatic chains (e.g., pentadeca-8-enyl) exhibit higher hydrophobicity, improving compatibility with TiO₂ matrices for pollutant degradation .

- Antimicrobial Activity : Pyridinyl and thiazole derivatives (e.g., 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) show marked antibacterial effects due to heterocyclic motifs .

Research Findings

- Synthetic Efficiency: The target compound’s yield (~10% in porphyrin synthesis ) is lower than derivatives like 4-(2-phenoxyethoxy)benzaldehyde (97% yield ), likely due to steric challenges in benzyloxy group incorporation.

- Thermal Stability: Crystallographic studies of 2-[4-(2-formylphenoxy)butoxy]benzaldehyde reveal planar molecular layers stabilized by C–H···O interactions, suggesting superior thermal stability compared to non-planar analogs .

- Biological Activity : Chalcone derivatives of 4-(2-(phthalimido)ethoxy)benzaldehyde demonstrate dual anti-inflammatory and antimicrobial properties, with IC₅₀ values comparable to indomethacin .

Biological Activity

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is a complex organic compound with notable structural features that suggest potential biological activity. This compound, characterized by its unique arrangement of aromatic rings and functional groups, has been the subject of limited but significant research focusing on its biochemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₃, with a molecular weight of approximately 348.40 g/mol. Its structure includes a benzaldehyde group linked to ether and phenoxy functionalities, which may enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, potentially through modulation of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in inflammation and metabolism .

- Antimicrobial Properties : Similar benzaldehyde derivatives have shown antimicrobial activity against various pathogens, suggesting that this compound may possess comparable effects .

- Cytotoxicity Against Cancer Cells : Some analogs have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : Computational studies indicate that modifications on the aromatic rings can significantly influence the binding efficiency to PPARs, which are critical for regulating metabolic processes and inflammation .

- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, affecting cellular signaling and gene expression .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the potential biological activities within this chemical class. The following table summarizes some notable compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-(Benzyloxy)-2-methylbenzaldehyde | 0.95 | Methyl substitution enhances lipophilicity |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | 0.95 | Methoxy group may enhance biological activity |

| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 0.95 | Hydroxyl group introduces additional reactivity |

| 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | 0.95 | Similar ether groups but different positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.